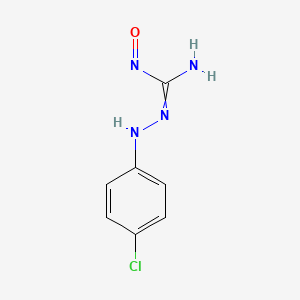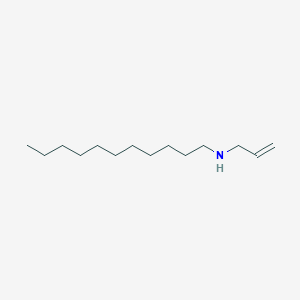![molecular formula C7H13LiSi B14283735 Lithium, [4-(trimethylsilyl)-3-butynyl]- CAS No. 121118-93-2](/img/structure/B14283735.png)
Lithium, [4-(trimethylsilyl)-3-butynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, [4-(trimethylsilyl)-3-butynyl]- is an organolithium compound that features a lithium atom bonded to a [4-(trimethylsilyl)-3-butynyl] group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This particular compound is of interest due to its unique structure, which includes a trimethylsilyl group and a butynyl group, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium, [4-(trimethylsilyl)-3-butynyl]- typically involves the reaction of a [4-(trimethylsilyl)-3-butynyl] halide with lithium metal. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
[4-(trimethylsilyl)-3-butynyl] halide+Li→Lithium, [4-(trimethylsilyl)-3-butynyl]-+Li halide
Industrial Production Methods
Industrial production of lithium, [4-(trimethylsilyl)-3-butynyl]- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, [4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in molecules.
Deprotonation: It can deprotonate weak acids, forming new carbon-lithium bonds.
Substitution: The lithium atom can be replaced by other electrophiles in substitution reactions.
Common Reagents and Conditions
Nucleophilic Addition: Common electrophiles include carbonyl compounds such as aldehydes and ketones. The reaction is typically carried out in an aprotic solvent like THF at low temperatures.
Deprotonation: Weak acids such as alcohols and amines are commonly used. The reaction is often performed at low temperatures to control the reactivity.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used. The reaction conditions vary depending on the electrophile but generally involve aprotic solvents and low temperatures.
Major Products Formed
Nucleophilic Addition: The major products are alcohols or ketones, depending on the electrophile used.
Deprotonation: The products are lithium alkoxides or amides.
Substitution: The products are new organolithium compounds with different substituents.
Applications De Recherche Scientifique
Lithium, [4-(trimethylsilyl)-3-butynyl]- has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Polymer Chemistry: The compound is used in the synthesis of polymers with unique properties, such as increased thermal stability and mechanical strength.
Material Science: It is employed in the preparation of advanced materials, including lithium-ion batteries and other energy storage devices.
Catalysis: The compound serves as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of lithium, [4-(trimethylsilyl)-3-butynyl]- involves the formation of a highly reactive carbon-lithium bond. This bond can participate in various chemical reactions, acting as a nucleophile or base. The trimethylsilyl group provides steric protection, enhancing the stability of the compound and allowing for selective reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or substrate.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium bis(trimethylsilyl)amide: Another organolithium compound with a similar structure but different reactivity.
Lithium diisopropylamide: A strong base used in organic synthesis, but with different steric and electronic properties.
Lithium hexamethyldisilazide: A non-nucleophilic base with applications in deprotonation reactions.
Uniqueness
Lithium, [4-(trimethylsilyl)-3-butynyl]- is unique due to its combination of a trimethylsilyl group and a butynyl group. This structure provides both steric protection and electronic effects, making it a versatile reagent in various chemical reactions. Its ability to participate in nucleophilic addition, deprotonation, and substitution reactions sets it apart from other organolithium compounds.
Propriétés
Numéro CAS |
121118-93-2 |
|---|---|
Formule moléculaire |
C7H13LiSi |
Poids moléculaire |
132.2 g/mol |
Nom IUPAC |
lithium;but-1-ynyl(trimethyl)silane |
InChI |
InChI=1S/C7H13Si.Li/c1-5-6-7-8(2,3)4;/h1,5H2,2-4H3;/q-1;+1 |
Clé InChI |
RJTWWKJAOUTGBI-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)C#CC[CH2-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


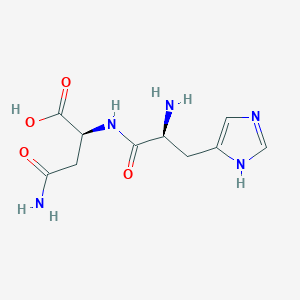

![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)
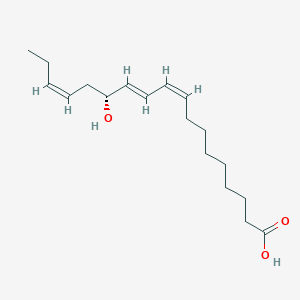
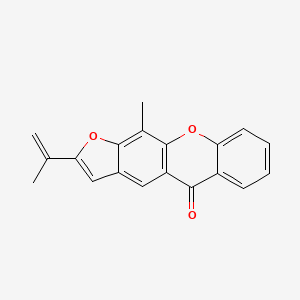
![Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate](/img/structure/B14283690.png)


![1-[tert-Butyl(dimethoxy)silyl]piperidine](/img/structure/B14283711.png)
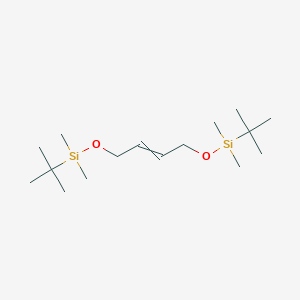
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
